molecular formula C12H21N3 B13541962 1-(2-Ethylcyclohexyl)-4-methyl-1h-pyrazol-3-amine

1-(2-Ethylcyclohexyl)-4-methyl-1h-pyrazol-3-amine

Cat. No.: B13541962
M. Wt: 207.32 g/mol
InChI Key: VMJCVIJODSUMAK-UHFFFAOYSA-N
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Description

1-(2-Ethylcyclohexyl)-4-methyl-1H-pyrazol-3-amine is a chemical compound with the following structural formula:

C15H24\text{C}_{15}\text{H}_{24} C15​H24​

It belongs to the class of pyrazole derivatives and contains both cyclohexane and pyrazole moieties. The compound’s systematic name reflects its substituents: 1-(2-ethylcyclohexyl) indicates the cyclohexane ring, while 4-methyl-1H-pyrazol-3-amine refers to the pyrazole ring with an amino group at position 3.

Preparation Methods

The synthetic routes for this compound can vary, but one common method involves the reaction of 2-ethylcyclohexanone with hydrazine hydrate, followed by cyclization to form the pyrazole ring. The reaction conditions typically involve refluxing the reactants in a suitable solvent (such as ethanol or methanol) with an acid catalyst. Industrial production methods may involve modifications to improve yield and scalability .

Chemical Reactions Analysis

1-(2-Ethylcyclohexyl)-4-methyl-1H-pyrazol-3-amine can undergo various reactions, including oxidation, reduction, and substitution. Here are some notable reactions:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction of the pyrazole ring may lead to the formation of amines or other derivatives.

    Substitution: Substituents on the cyclohexane ring can be modified through substitution reactions.

Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions.

Scientific Research Applications

1-(2-Ethylcyclohexyl)-4-methyl-1H-pyrazol-3-amine finds applications in several fields:

    Medicine: It may exhibit pharmacological properties, making it relevant for drug discovery.

    Chemistry: Researchers study its reactivity and use it as a building block for more complex molecules.

    Industry: The compound could serve as an intermediate in the synthesis of other compounds.

Mechanism of Action

The exact mechanism of action for this compound depends on its specific interactions with biological targets. It might modulate enzymes, receptors, or signaling pathways. Further research is needed to elucidate its precise mode of action.

Properties

Molecular Formula

C12H21N3

Molecular Weight

207.32 g/mol

IUPAC Name

1-(2-ethylcyclohexyl)-4-methylpyrazol-3-amine

InChI

InChI=1S/C12H21N3/c1-3-10-6-4-5-7-11(10)15-8-9(2)12(13)14-15/h8,10-11H,3-7H2,1-2H3,(H2,13,14)

InChI Key

VMJCVIJODSUMAK-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCC1N2C=C(C(=N2)N)C

Origin of Product

United States

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